molecular formula C26H23Cl2NO2S B12783884 1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride CAS No. 108357-30-8

1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride

Cat. No.: B12783884
CAS No.: 108357-30-8
M. Wt: 484.4 g/mol
InChI Key: FPTQIXMICHDVQE-UHFFFAOYSA-M
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Description

1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride is a complex organic compound with a unique structure that includes a chlorophenyl group, a thioether linkage, and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride typically involves multiple steps. One common method includes the reaction of 4-chlorothiophenol with acetylacetone in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures under an oxygen atmosphere . The resulting product is then purified using techniques such as flash column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridinium ion can be reduced to a pyridine derivative using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Pyridine derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, the thioether group may interact with thiol groups in proteins, leading to enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride is unique due to its combination of a pyridinium ion, a chlorophenyl group, and a thioether linkage

Properties

CAS No.

108357-30-8

Molecular Formula

C26H23Cl2NO2S

Molecular Weight

484.4 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfanylphenoxy]-3-(4-phenylpyridin-1-ium-1-yl)propan-2-ol;chloride

InChI

InChI=1S/C26H23ClNO2S.ClH/c27-22-6-10-25(11-7-22)31-26-12-8-24(9-13-26)30-19-23(29)18-28-16-14-21(15-17-28)20-4-2-1-3-5-20;/h1-17,23,29H,18-19H2;1H/q+1;/p-1

InChI Key

FPTQIXMICHDVQE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(COC3=CC=C(C=C3)SC4=CC=C(C=C4)Cl)O.[Cl-]

Origin of Product

United States

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